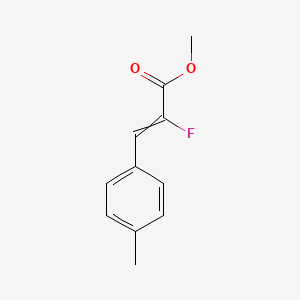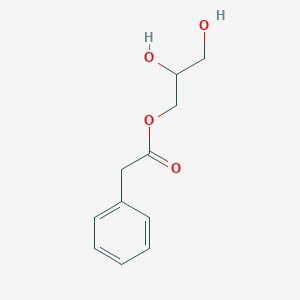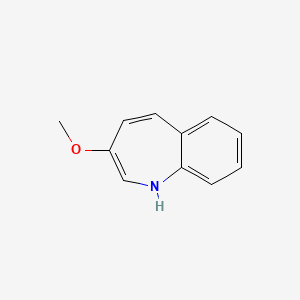![molecular formula C16H18O4 B14246207 3-[2-(3-Hydroxy-5-methoxyphenyl)ethyl]-2-methoxyphenol CAS No. 439900-95-5](/img/structure/B14246207.png)
3-[2-(3-Hydroxy-5-methoxyphenyl)ethyl]-2-methoxyphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3-Hydroxy-5-methoxyphenyl)ethyl]-2-methoxyphenol typically involves the reaction of (3-(benzyloxy)-5-methoxyphenyl)methanol with 3-benzyloxybenzaldehyde under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The resulting product is then subjected to hydrogenation to remove the benzyl protecting groups, yielding the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
3-[2-(3-Hydroxy-5-methoxyphenyl)ethyl]-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine and chlorinating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
科学研究应用
3-[2-(3-Hydroxy-5-methoxyphenyl)ethyl]-2-methoxyphenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Research has shown its potential as an inhibitor of focal adhesion kinase, which is involved in cancer cell migration and invasion.
作用机制
The mechanism of action of 3-[2-(3-Hydroxy-5-methoxyphenyl)ethyl]-2-methoxyphenol involves its interaction with specific molecular targets, such as focal adhesion kinase (FAK). By inhibiting FAK, the compound can disrupt signaling pathways that are crucial for cancer cell migration and invasion. This inhibition leads to reduced cancer cell proliferation and metastasis .
相似化合物的比较
Similar Compounds
- 1-(3-Hydroxyphenyl)-2-(5-hydroxy-3-methoxyphenyl)ethane
- 1-(3-Hydroxyphenyl)-2-(3,5-dihydroxyphenyl)ethane
- 3-Hydroxy-5-methoxytoluene
- Ethyl 4-hydroxy-3-methoxyphenylacetate
Uniqueness
What sets 3-[2-(3-Hydroxy-5-methoxyphenyl)ethyl]-2-methoxyphenol apart from similar compounds is its dual hydroxyl and methoxy functional groups, which contribute to its unique biological activities and chemical reactivity. Its ability to inhibit focal adhesion kinase specifically makes it a promising candidate for cancer research and therapeutic applications .
属性
CAS 编号 |
439900-95-5 |
|---|---|
分子式 |
C16H18O4 |
分子量 |
274.31 g/mol |
IUPAC 名称 |
3-[2-(3-hydroxy-5-methoxyphenyl)ethyl]-2-methoxyphenol |
InChI |
InChI=1S/C16H18O4/c1-19-14-9-11(8-13(17)10-14)6-7-12-4-3-5-15(18)16(12)20-2/h3-5,8-10,17-18H,6-7H2,1-2H3 |
InChI 键 |
RSTDNUBRTQLVBF-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1)O)CCC2=C(C(=CC=C2)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


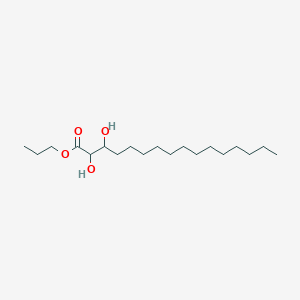
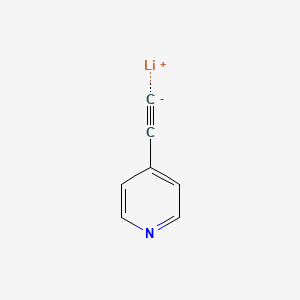
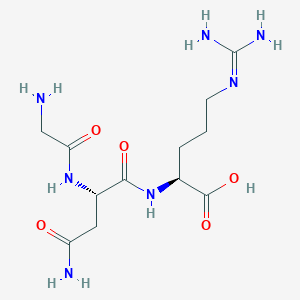
![Phosphonium, [(2R)-2-(benzoylamino)-2-carboxyethyl]triphenyl-, iodide](/img/structure/B14246155.png)
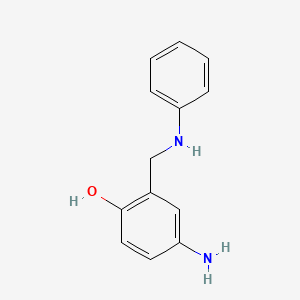
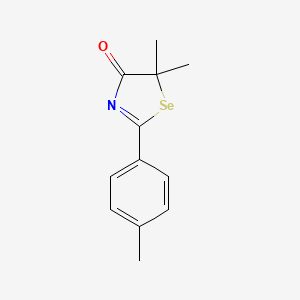
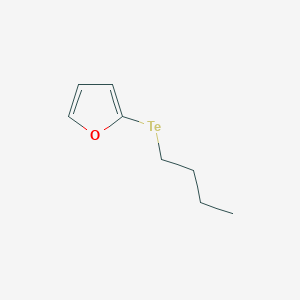
![2-Azaspiro[3.5]nonane-1-thione, 3-phenyl-2-(phenylmethyl)-, (3R)-](/img/structure/B14246176.png)
